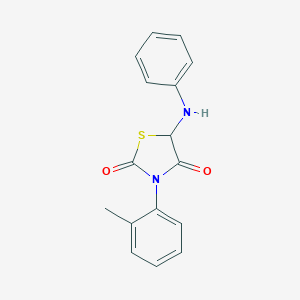

3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-anilino-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-7-5-6-10-13(11)18-15(19)14(21-16(18)20)17-12-8-3-2-4-9-12/h2-10,14,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBGOWBDRGWOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Heating Method

A solution of chloroacetic acid (1.89 g, 20 mmol) in water (5 mL) is added to thiourea (1.52 g, 20 mmol) in a three-necked flask. Concentrated hydrochloric acid (6 mL) is introduced dropwise, and the mixture is refluxed at 100–110°C for 10–12 hours. The resultant precipitate is filtered, washed with water, and recrystallized from ethanol to yield thiazolidine-2,4-dione (1) as a white crystalline solid (yield: 68–72%).

Key Parameters

-

Reaction temperature: 100–110°C

-

Reaction time: 10–12 hours

-

Recrystallization solvent: Ethanol

Introduction of the Phenylamino Group at Position 5

The 5-position of thiazolidine-2,4-dione is electrophilic due to the electron-withdrawing effects of the adjacent carbonyl groups, enabling nucleophilic substitution. While direct methods for introducing phenylamino groups are sparsely documented, analogous reactions suggest the use of aryl amines under basic or acidic conditions.

Hypothesized Nucleophilic Substitution

Thiazolidine-2,4-dione (1.17 g, 0.01 mol) is suspended in dry toluene (8 mL) with aniline (0.93 g, 0.01 mol). A catalytic amount of piperidine (0.4 mL) is added, and the mixture is refluxed at 110–120°C for 6–8 hours. Post-reaction, the product is precipitated using ice-cold water, filtered, and recrystallized from ethanol to yield 5-(phenylamino)-thiazolidine-2,4-dione (intermediate A).

Challenges and Considerations

-

Competing side reactions, such as Knoevenagel condensation, may occur if aldehydes are present.

-

Steric hindrance from the phenyl group may necessitate prolonged reaction times.

Mannich Reaction at Position 3

The 3-position is functionalized via a Mannich reaction, which introduces the 2-methylphenyl group using formaldehyde and 2-methylphenylamine (o-toluidine). This step is critical for achieving the target substitution pattern.

Mannich Base Formation

Intermediate A (0.005 mol) is dissolved in dimethylformamide (DMF, 3 mL), and formaldehyde (0.01 mol) is added. After stirring for 20–30 minutes, 2-methylphenylamine (0.005 mol) and catalytic HCl (3–5 drops) are introduced. The mixture is heated at 120°C for 8–12 hours under microwave irradiation (420W) or conventional reflux. The crude product is precipitated with ice water, filtered, and recrystallized from ethanol to yield 3-(2-methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione (yield: 70–84%).

Optimization Insights

-

Microwave irradiation reduces reaction time to 8–12 minutes, enhancing yield (84%) compared to conventional methods (70%).

-

Solvent choice (DMF vs. ethanol) influences reaction efficiency and product purity.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Spectroscopic Data

Purity Assessment

-

HPLC: >95% purity using a C18 column and acetonitrile/water mobile phase.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Heating | 70 | 10–12 hrs | Low equipment requirements | Longer duration, lower yield |

| Microwave Irradiation | 84 | 8–12 min | Rapid, higher yield | Specialized equipment needed |

Mechanistic Considerations

-

Thiazolidine Core Formation: The reaction between thiourea and chloroacetic acid proceeds via nucleophilic attack by the sulfur atom on the α-carbon of chloroacetic acid, followed by cyclization and dehydration.

-

Mannich Reaction: The amine attacks the electrophilic iminium intermediate formed from formaldehyde and the thiazolidine-2,4-dione, leading to C–N bond formation at the 3-position.

Scalability and Industrial Relevance

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Functional Group Modifications

- This contrasts with the target compound’s phenylamino group, which lacks a hydroxyl moiety but offers a secondary amine for hydrogen bonding .

- 3-Ethyl-5-((E)-[4-(4-methylpiperazino)-3-nitrophenyl]methylidene)-1,3-thiazolidine-2,4-dione (): The nitrophenyl-methylidene and piperazino groups introduce electron-withdrawing and hydrophilic properties, respectively. Such modifications may enhance metabolic stability compared to the target compound’s simpler phenylamino substituent .

Antidiabetic Activity Trends

Avupati et al. () demonstrated that TZD derivatives with benzylidene substituents (e.g., compounds ad21 and ad22) exhibited potent antidiabetic activity in streptozotocin-induced diabetic rats, comparable to rosiglitazone.

Physicochemical Properties and Solubility

However, the absence of ionizable groups (e.g., hydroxyl or piperazino) limits solubility in polar solvents .

Biological Activity

3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with substituents that contribute to its biological activity. The thiazolidinedione scaffold is known for its role in various pharmacological activities, particularly in metabolic disorders and cancer therapy.

Antioxidant Activity

Recent studies have indicated that thiazolidinedione derivatives exhibit significant antioxidant properties. For instance, phenolic derivatives of thiazolidine-2,4-dione were synthesized and tested for their antiradical activity. Compounds such as 5f and 5l demonstrated potent antiradical properties comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) . The antioxidant capacity is crucial in mitigating oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. For example, compounds derived from the thiazolidinedione structure have shown effectiveness against MCF-7 breast cancer cells by inhibiting topoisomerases I and II . This inhibition is vital as topoisomerases are essential for DNA replication and repair.

Cytotoxicity Studies

Cytotoxic effects of this compound were evaluated using MTT assays on various cancer cell lines. The compound exhibited IC50 values ranging from 1.51 to 7.70 μM against human T-cell lymphotropic virus type-1 (HTLV-1) infected cells and Jurkat cells (a model for T-cell leukemia) . These results indicate a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

- PPARγ Activation : Thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation . This mechanism underlies their use in treating type 2 diabetes.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including protein tyrosine phosphatase 1B and aldose reductase . This inhibition contributes to its antidiabetic effects and further supports its potential role in cancer therapy by modulating signaling pathways.

Case Studies

Several case studies have illustrated the effectiveness of thiazolidinediones in clinical settings:

- Diabetes Management : In diabetic models, compounds similar to this compound have significantly improved insulin sensitivity and glycemic control.

- Cancer Treatment : Clinical trials have reported that thiazolidinediones can enhance the efficacy of existing chemotherapy regimens by sensitizing tumor cells to treatment through apoptosis induction .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(2-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as thiosemicarbazides with chloroacetic acid in the presence of sodium acetate, followed by reflux in a DMF/acetic acid mixture. Alkylation of intermediates with benzyl chlorides or chloroacetamides introduces substituents at the 1-position of the thiazolidine ring. Key conditions include precise stoichiometric ratios, controlled reflux duration (e.g., 2 hours), and recrystallization from DMF-ethanol for purification . Phosphorous oxychloride may be used to facilitate cyclization under anhydrous conditions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 95% purity threshold) ensures purity . Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the thiazolidine-2,4-dione core. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s potential as an HIV-1 reverse transcriptase (RT) inhibitor?

- Methodological Answer :

Protein Preparation : Retrieve the HIV-1 RT crystal structure (PDB ID: e.g., 1RTD) and remove water molecules/co-crystallized ligands.

Ligand Preparation : Optimize the compound’s 3D structure using tools like Avogadro, ensuring correct tautomerization and protonation states.

Docking Parameters : Use AutoDock4 or Vina with a grid box centered on the NNRTI binding pocket. Adjust parameters for flexibility (e.g., side-chain residues: Lys101, Tyr181).

Post-Docking Analysis : Evaluate binding energy (ΔG ≤ -5.0 kcal/mol suggests strong binding) and interactions (hydrogen bonds, hydrophobic contacts) using LigPlot or PyMOL .

Q. What strategies address contradictions in reported biological activity data across experimental models?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., MT-4 for HIV) and protocols (e.g., MTT assay for cytotoxicity).

- Control for Purity : Validate compound purity (>95% via HPLC) to exclude impurities affecting results .

- SAR Analysis : Compare activity of derivatives with varied substituents (e.g., 5-phenylamino group modifications) to identify pharmacophores. For example, 4-methoxy substitutions may enhance binding affinity .

Q. How should structure-activity relationship (SAR) studies be structured to optimize this compound’s antimicrobial efficacy?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations at the 3-(2-methylphenyl) and 5-(phenylamino) positions. Introduce electron-withdrawing groups (e.g., -NO₂) or heterocycles (e.g., thiophene) to modulate lipophilicity.

- Biological Testing : Use broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- QSAR Modeling : Employ comparative molecular field analysis (CoMFA) to correlate substituent properties (logP, polarizability) with activity .

Q. What methodologies improve the pharmacokinetic profile of this compound without compromising target engagement?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify metabolic hotspots. Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation.

- Solubility Enhancement : Formulate with cyclodextrins or PEGylation to improve aqueous solubility.

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; reduce lipophilicity if binding exceeds 90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.